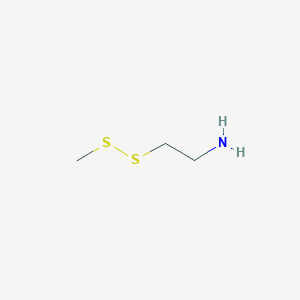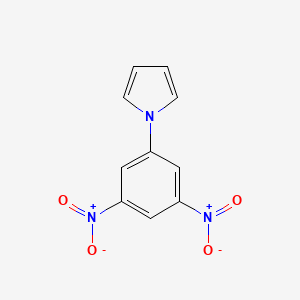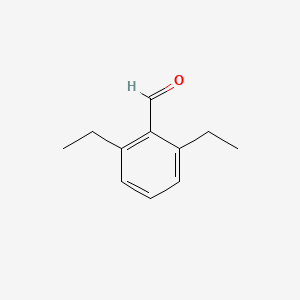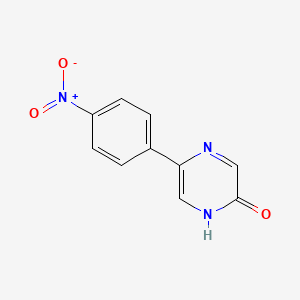
2-(1-oxoisoquinolin-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxoisoquinolin-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring with an aldehyde functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxoisoquinolin-2-yl)acetaldehyde can be achieved through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product . Another method involves the ring-opening reaction of furans catalyzed by acids or transition metals . These reactions provide a versatile and efficient route to synthesize isoquinoline derivatives with unsaturated carbonyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction and ring-opening reactions are scaled up with careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
2-(1-oxoisoquinolin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (1-Oxo-1H-isoquinolin-2-yl)acetic acid.
Reduction: (1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(1-oxoisoquinolin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-(1-oxoisoquinolin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoquinoline ring can interact with various biological receptors, influencing cellular signaling pathways and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
(1-Oxo-1H-isoquinolin-2-yl)acetic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
(1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde: Similar structure with a hydroxyl group instead of an aldehyde group.
2-(1-Oxo-1H-isoquinolin-2-yl)acetamide: Similar structure with an amide group instead of an aldehyde group
Uniqueness
2-(1-oxoisoquinolin-2-yl)acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering opportunities for the development of novel compounds with potential biological activities.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-(1-oxoisoquinolin-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,8H,7H2 |
InChIキー |
NQTYFCYNTQXPAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B8736402.png)





![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8736473.png)



![(2S)-1-Methyl-2-[2-(methylsulfanyl)ethyl]piperazine](/img/structure/B8736502.png)



